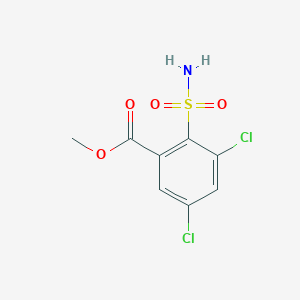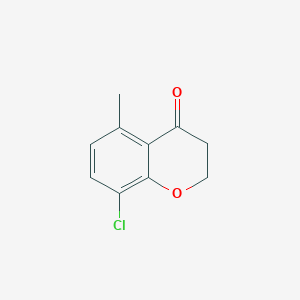
4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride
Descripción general
Descripción
“4-(2-Ethoxyethoxy)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 264624-20-6 . It has a molecular weight of 264.73 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “4-(2-Ethoxyethoxy)benzenesulfonyl chloride” is1S/C10H13ClO4S/c1-2-14-7-8-15-9-3-5-10 (6-4-9)16 (11,12)13/h3-6H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Chloride Binding in Cement-Based Materials : This research reviews the chloride binding of cement-based materials subjected to external chloride environments, discussing factors that influence chloride binding and its implications for the service life of materials (Yuan et al., 2009).
Electrochemical Surface Finishing and Energy Storage Technology : A review on the progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) for applications in electroplating and energy storage (Tsuda, Stafford, & Hussey, 2017).
Copper Chlorides in Bronze Corrosion and Painting Pigments : A review focused on the role of copper chlorides in corrosion processes and their use as pigments in paintings, highlighting the chemical diversity and applications of chloride compounds (Scott, 2000).
Health Risks of DEHP in PVC Medical Devices : Although not directly related to the requested compound, this critical review discusses the health risks posed by the use of di-2-ethylhexyl phthalate (DEHP) in PVC medical devices, emphasizing the importance of understanding the health implications of chemicals used in healthcare settings (Tickner et al., 2001).
Effective Treatment Methods on PEDOTPSS
: This review summarizes methods to enhance the thermoelectric performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), an example of how chloride compounds can play a role in material science research (Zhu et al., 2017).
Safety and Hazards
The compound “4-(2-Ethoxyethoxy)benzenesulfonyl chloride” is associated with certain hazards. It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also associated with the hazard statements H302, H314, and H335 .
Propiedades
IUPAC Name |
4-(2-ethoxyethoxy)-3-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO4S/c1-4-17-7-8-18-13-6-5-11(19(14,15)16)9-12(13)10(2)3/h5-6,9-10H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPWPKFMROCTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)







